molecular formula C22H29NO4S2 B13803270 2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate CAS No. 77267-46-0

2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate

Cat. No.: B13803270
CAS No.: 77267-46-0
M. Wt: 435.6 g/mol
InChI Key: HAITZNKEWLQLEW-UHFFFAOYSA-N
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Description

2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is an organic compound with the molecular formula C22H29NO4S2. It is a complex molecule that features a combination of isopropoxy, methyl, and t-butylphenyl groups, making it a unique compound in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves multiple steps. One common method includes the reaction of m-cresol with thiocyanate under the action of a catalyst to obtain an intermediate product. This intermediate is then reacted with halogenated isopropane under alkaline conditions and a catalyst to form another intermediate. Finally, this intermediate is treated with isopropyl magnesium halide to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized to increase yield and purity while minimizing the use of toxic reagents and the generation of acidic wastewater. The reaction conditions are carefully controlled to ensure high efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropoxyphenyl (methyl)(2-methyl-4-t-butylphenylthiosulfinyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

77267-46-0

Molecular Formula

C22H29NO4S2

Molecular Weight

435.6 g/mol

IUPAC Name

(2-propan-2-yloxyphenyl) N-(4-tert-butyl-2-methylphenyl)sulfanylsulfinyl-N-methylcarbamate

InChI

InChI=1S/C22H29NO4S2/c1-15(2)26-18-10-8-9-11-19(18)27-21(24)23(7)29(25)28-20-13-12-17(14-16(20)3)22(4,5)6/h8-15H,1-7H3

InChI Key

HAITZNKEWLQLEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C)(C)C)SS(=O)N(C)C(=O)OC2=CC=CC=C2OC(C)C

Origin of Product

United States

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